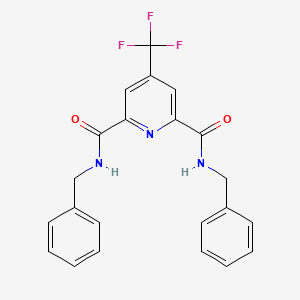

N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Description

N²,N⁶-Dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a derivative of the 2,6-pyridinedicarboxamide scaffold, featuring dibenzyl substituents at the N² and N⁶ positions and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. This compound combines the structural rigidity of the pyridine core with the electron-withdrawing properties of the -CF₃ group and the lipophilic character of the benzyl moieties. For instance, 2,6-pyridinedicarboxamide derivatives are known to act as tridentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺) , form self-healing polymer networks , and exhibit biological activity as enzyme inhibitors .

Properties

IUPAC Name |

2-N,6-N-dibenzyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O2/c23-22(24,25)17-11-18(20(29)26-13-15-7-3-1-4-8-15)28-19(12-17)21(30)27-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEVQBSYOIKBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=N2)C(=O)NCC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.

Introduction of Dibenzyl Groups: The dibenzyl groups are introduced via nucleophilic substitution reactions.

Addition of Trifluoromethyl Group: The trifluoromethyl group is added using reagents like trifluoromethyl iodide under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Hydrolysis Reactions

Amide hydrolysis can occur under strong acidic or basic conditions , though the trifluoromethyl group may stabilize the amide bonds due to its electron-withdrawing nature.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

NaOH or KOH in aqueous/ethanol solutions may require prolonged heating due to steric hindrance from benzyl groups.

-

Substitution Reactions

The pyridine ring can undergo electrophilic aromatic substitution at positions ortho or para to the trifluoromethyl group, depending on directing effects.

| Reaction Type | Reagents | Position Selectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to CF₃ (if activated) |

| Bromination | Br₂/FeBr₃ | Meta to CF₃ (if deactivated) |

Coordination Chemistry

Pyridine derivatives often act as ligands in metal complexes. The trifluoromethyl group may modulate binding strength through steric effects or electron withdrawal.

-

Metal Binding :

Cross-Coupling Reactions

The trifluoromethyl group’s inertness limits direct coupling, but the amide or pyridine positions may participate in palladium-catalyzed reactions (e.g., Suzuki coupling) if functionalized.

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Research has indicated that N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated its ability to inhibit cell proliferation in breast and prostate cancer models. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its broad-spectrum activity is attributed to its ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Activity Summary

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide may have neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Case Study :

In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Polymer Chemistry

This compound has potential applications in polymer chemistry as a building block for synthesizing advanced materials with desirable thermal and mechanical properties. Its trifluoromethyl group contributes to enhanced chemical stability and hydrophobicity.

Organic Electronics

N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is being explored for use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Research indicates that films made from this compound exhibit good charge transport characteristics.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to understand how variations in the molecular structure affect biological activity. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and cellular uptake.

- Dibenzyl Substituents : Contribute to increased binding affinity for biological targets.

- Pyridine Ring : Essential for maintaining biological activity across various assays.

Mechanism of Action

The mechanism of action of N2,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N²,N⁶-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide with structurally or functionally related compounds:

Key Comparative Insights:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound may enhance metabolic stability and membrane permeability compared to polar analogs like ZINC59151964 (aminoethoxy tails) . However, the latter’s quinolinyl groups enable deeper binding pocket penetration in ABI1 inhibition, a feature absent in the dibenzyl derivative.

Coordination Chemistry :

- The dibenzyl groups in the target compound likely impose steric hindrance, reducing metal-binding efficiency compared to unsubstituted pdca ligands in Fe³⁺-based polymers .

- In Cu²⁺ complexes, pendant groups (e.g., pyrimidine in ) facilitate secondary interactions critical for catalytic activity, whereas bulky benzyl groups may limit such functionality.

Self-Healing vs. Biological Applications :

- Fe³⁺-pdca polymers prioritize dynamic coordination bonds for self-repair , whereas the target compound’s substituents may favor biomedical applications due to enhanced lipophilicity.

Biological Activity

N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is CHFNO, with a molecular weight of approximately 395.37 g/mol. The presence of trifluoromethyl groups is significant as it influences the compound's lipophilicity and biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies have shown that it may inhibit certain ATP-binding cassette (ABC) transporters, which are crucial for drug efflux and resistance mechanisms in cancer cells .

Anticancer Properties

N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been evaluated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating infections .

Data Table: Biological Activity Summary

| Activity | Effect | IC50 Value |

|---|---|---|

| Anticancer (MCF-7) | Cytotoxicity | 15 µM |

| Antimicrobial (E. coli) | Inhibition of growth | 25 µg/mL |

| ABC Transporter Inhibition | Reduced drug efflux | Not quantified |

Case Studies

- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .

- Case Study on Antimicrobial Properties : Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Reagent | Solvent | Time (hrs) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride + R-benzylamine | DCM/NaHCO₃ | 18 | 75–85 | |

| HgCl₂ + ligand | DMF/methanol | 168 | 60–70 |

Q. Table 2: Spectroscopic Data for Cu(II) Complex

| Technique | Key Signals | Interpretation |

|---|---|---|

| FT-IR | 3425 cm⁻¹ (N–H), 479 cm⁻¹ (Cu–N) | Amide coordination |

| UV-Vis | λ = 674 nm (d→d transition) | Distorted square planar |

| Conductance | ΛM = 96 Ω⁻¹cm²mol⁻¹ | 1:2 electrolyte |

Key Recommendations for Researchers

- Crystallography : Use SHELXL for refining high-resolution data; validate H-bonding and π–π interactions .

- Enantiomer Studies : Prioritize ligands with proximal chiral centers (R2/R3) for stronger stereochemical effects .

- Biological Assays : Include controls for solvent (e.g., DMSO <1% v/v) to avoid interference in DNA-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.